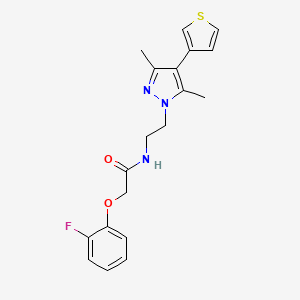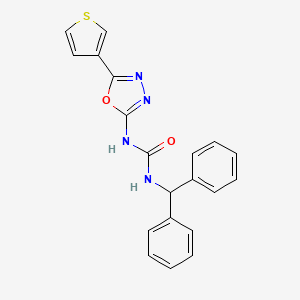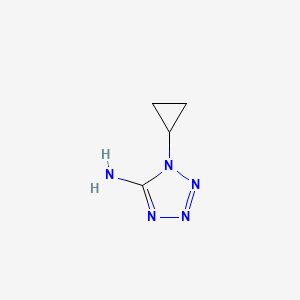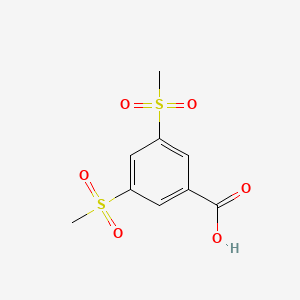![molecular formula C22H27FN6O4 B3005794 ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-57-3](/img/structure/B3005794.png)
ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . These compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include various steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using various analytical techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Vasodilatory Activity and Antiasthmatic Potential
- Application: Research conducted by Bhatia et al. (2016) focused on synthesizing derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, closely related to the compound , to evaluate their vasodilatory and antiasthmatic activities. The derivatives displayed significant vasodilatory activity, suggesting potential use in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Use in Polyamide Synthesis
- Application: A study by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing components structurally similar to the compound . These polyamides have molecular weights in the range of 2000–6000 and are soluble in certain solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).
Antimicrobial Activity
- Application: Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives containing elements of the compound of interest to evaluate their antimicrobial potential. Some of these derivatives exhibited excellent antibacterial and antifungal activities, indicating potential for development into antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticonvulsant Properties
- Application: A study by Obniska et al. (2015) investigated compounds including elements similar to the target compound for their anticonvulsant properties. The compounds were tested in various epilepsy models, with some showing significant protective effects, suggesting potential use in epilepsy treatment (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Hypotensive Activity
- Application: Research by Tenbrink et al. (1981) on compounds structurally related to the compound revealed hypotensive activity, indicating potential applications in the treatment of high blood pressure (Tenbrink, Mccall, Pals, Mccall, Orley, Humphrey, & Wendling, 1981).
Synthesis of Other Therapeutic Agents
- Application: Shakhmaev, Sunagatullina, and Zorin (2016) reported the synthesis of compounds using elements similar to the target compound for the production of therapeutic agents like flunarizine, used in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
5-HT2 Receptor Affinity
- Application: Andersen et al. (1992) studied compounds structurally related to the target compound for their affinity to the 5-HT2 receptor, suggesting potential use in treating conditions related to serotonin regulation (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O4/c1-4-33-18(30)14-29-17(24-20-19(29)21(31)26(3)22(32)25(20)2)13-27-9-11-28(12-10-27)16-7-5-15(23)6-8-16/h5-8H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCIGFRACPKQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)


![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)


![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
